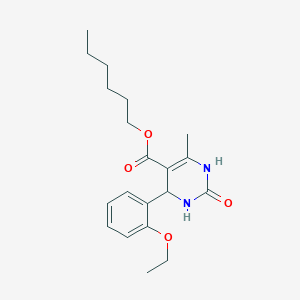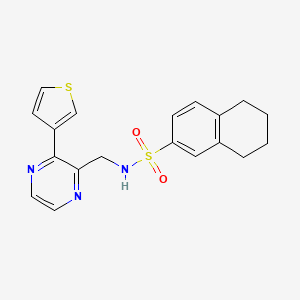
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a unique and intricate chemical compound with significant applications across various scientific domains. Its structure consists of a thiophene ring bonded to a carboxamide group, further connected to a triazinyl unit substituted with dimethylamino and morpholino groups. This multifaceted compound holds potential in medicinal chemistry, industrial processes, and biological studies due to its diverse functional groups and reactive sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes involves the stepwise construction of the triazinyl unit, followed by its attachment to the thiophene moiety. The synthesis begins with the formation of the 1,3,5-triazine core, achieved through a condensation reaction between cyanuric chloride and dimethylamine, followed by substitution with morpholine. This intermediate is then coupled with a thiophene carboxylic acid derivative via a nucleophilic substitution reaction, yielding N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide. The reaction conditions typically involve organic solvents like dichloromethane, bases such as triethylamine, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production can be scaled using flow chemistry techniques, where continuous synthesis allows for better control over reaction parameters and yields. In these methods, the reactants are continuously pumped through reactors, often employing catalysts and precise temperature control to optimize the reaction efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reductive conditions, such as using lithium aluminum hydride, can modify its functional groups, potentially converting carboxamides to amines.
Substitution: : Nucleophilic substitution reactions can occur on the triazine ring, replacing the dimethylamino or morpholino groups with other nucleophiles.
Hydrolysis: : Acidic or basic hydrolysis can break the amide bond, yielding thiophene carboxylic acid and the corresponding triazine derivative.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous media.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.
Hydrolysis: : Acidic conditions using hydrochloric acid or basic conditions with sodium hydroxide.
Major Products Formed
Oxidation: : Thiophene sulfoxides or sulfones.
Reduction: : Amino-thiophene derivatives.
Substitution: : Variously substituted triazine derivatives.
Hydrolysis: : Thiophene carboxylic acid and triazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has diverse applications:
Chemistry: : Used as a building block in synthetic organic chemistry for developing new molecules and materials.
Biology: : Investigated for its potential as a molecular probe in biological systems due to its reactive sites.
Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Applied in the development of dyes, coatings, and polymers owing to its robust chemical structure.
Wirkmechanismus
The compound's mechanism of action often involves interactions with specific molecular targets:
Enzyme Inhibition: : It can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions.
Signal Transduction: : In biological systems, it may interfere with signal transduction pathways, affecting cell functions and growth.
Reactive Intermediates: : Its reactive functional groups allow it to form intermediates that can disrupt biological processes or materials' stability.
Vergleich Mit ähnlichen Verbindungen
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide stands out due to its specific combination of functional groups. Similar compounds include:
N-((4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide: : Substituted with chlorine instead of morpholine, altering its reactivity and applications.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide: : Substitutes thiophene with furan, impacting its electronic properties and biological interactions.
By having morpholino and dimethylamino groups, this compound offers unique opportunities for reactivity and applications in diverse fields.
There you go! This should provide a comprehensive overview of the compound. How’s that landing for you?
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-20(2)14-17-12(9-16-13(22)11-3-8-24-10-11)18-15(19-14)21-4-6-23-7-5-21/h3,8,10H,4-7,9H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOVELIXPWYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2739263.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2739269.png)


![2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2739275.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2739277.png)


![4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2739281.png)
![Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate](/img/structure/B2739284.png)
